2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-24(2)13-16-5-3-7-21(23(16)30-24)28-15-22(27)26-17-8-9-18(26)12-20(11-17)29-19-6-4-10-25-14-19/h3-7,10,14,17-18,20H,8-9,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVFYNVUQJIFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.4 g/mol. Its structure combines a benzofuran moiety with an azabicyclo compound , contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the immune response and cancer progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve cancer treatment efficacy.
- Cytokine Modulation : Studies indicate that similar compounds can modulate cytokine release, particularly inhibiting pro-inflammatory cytokines like IL-1β while potentially enhancing others such as TNF-α .
Biological Activity Data
| Activity Type | Description | IC50 Value |
|---|---|---|
| IDO Inhibition | Enhances anti-tumor immunity by inhibiting IDO activity | Not specified |
| IL-1β Secretion Inhibition | Selectively inhibits IL-1β secretion in human macrophages | 28 nM |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally similar to this compound:
- In Vitro Studies : Research demonstrated that the compound significantly inhibits IL-1β secretion in human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS). The inhibition was dose-dependent and more potent than dexamethasone, a known anti-inflammatory agent .
- In Vivo Efficacy : In animal models (e.g., BALB/c mice), the compound reduced plasma levels of IL-1β following LPS-induced endotoxic shock, indicating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Stereochemical Considerations
Physicochemical and Pharmacokinetic Properties
- Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the neutral ethanone group in the target compound may favor blood-brain barrier penetration.
- Lipophilicity: The dihydrobenzofuran moiety in the target compound enhances lipophilicity compared to phenylpropanoate esters () or nitroaromatic systems ().
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves two critical structural motifs: the 2,3-dihydrobenzofuran core and the 8-azabicyclo[3.2.1]octane framework. Key challenges include:
- Stereoselective formation of the bicyclic system, particularly the (1R,5S) configuration. Multi-step routes with chiral auxiliaries or asymmetric catalysis are recommended, as seen in analogous azabicyclo compounds .
- Regioselective functionalization of the pyridin-3-yloxy group. Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) and Pd-catalyzed cross-coupling reactions can improve selectivity .
- Optimization of cyclization steps under high-pressure reactors to enhance yield, as demonstrated for similar bicyclic systems .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
- NMR (1H/13C): Assign peaks for the dihydrobenzofuran (δ 6.5–7.5 ppm for aromatic protons) and azabicyclo[3.2.1]octane (δ 2.5–4.0 ppm for bridgehead protons). Compare with data from structurally related compounds .
- X-ray crystallography: Resolve stereochemical ambiguities, especially the (1R,5S) configuration and pyridinyloxy orientation, using methods validated in azabicyclo derivatives .
- HRMS: Confirm molecular formula (C₂₃H₂₈N₂O₄) with <2 ppm error .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase inhibition assays: Test interactions with ATP-binding pockets due to the pyridinyloxy group’s potential as a hydrogen bond acceptor .
- Cellular uptake studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability, leveraging the compound’s lipophilic bicyclic core .
- Cytotoxicity profiling: Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, as done for structurally related azabicyclo compounds .
Advanced: How can conflicting stereochemical data from NMR and X-ray be resolved?
Conflicts often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To resolve:
- Perform variable-temperature NMR to detect conformational exchange broadening .
- Use DFT calculations (e.g., Gaussian 16) to model NMR chemical shifts and compare with experimental data .
- Validate with NOESY/ROESY to identify through-space correlations consistent with the X-ray structure .
Advanced: What strategies optimize the yield of the azabicyclo[3.2.1]octane core?
- Solvent selection: Use dichloromethane or THF for cyclization steps to balance polarity and solubility .
- Catalytic systems: Employ Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during ring closure .
- Temperature control: Maintain −78°C during Grignard additions to prevent side reactions .
Advanced: How should researchers analyze discrepancies in bioactivity data across different assay platforms?
- Assay standardization: Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility checks: Measure compound solubility in assay buffers via HPLC-UV; use DMSO concentrations ≤0.1% to avoid artifacts .
- Target engagement studies: Confirm binding via SPR or ITC to distinguish true activity from false positives .
Advanced: What computational methods predict metabolic stability of the dihydrobenzofuran moiety?
- ADMET predictors: Use SwissADME or ADMETLab to identify vulnerable sites (e.g., methyl groups on dihydrobenzofuran) .
- CYP450 docking: Simulate metabolism with AutoDock Vina, focusing on CYP3A4/2D6 interactions .
- Metabolite identification: Validate predictions with in vitro microsomal assays and LC-MS/MS .
Advanced: How can the compound’s stability under physiological conditions be quantified?
- pH stability profiling: Incubate in buffers (pH 1.2–7.4) and monitor degradation via UPLC-MS at 37°C .
- Light/oxidation tests: Expose to UV-A (320–400 nm) and measure peroxide formation using fluorometric assays .
- Plasma stability assays: Use human plasma to assess esterase-mediated hydrolysis of the ethanone group .
Advanced: What structural modifications enhance selectivity for neurological targets?
- Bioisosteric replacement: Substitute pyridinyloxy with pyrimidinyl or quinolinyl groups to modulate blood-brain barrier penetration .
- Bridging group optimization: Replace dimethyl groups on dihydrobenzofuran with spirocyclic moieties to reduce off-target effects .
- Pro-drug strategies: Introduce esterase-cleavable groups (e.g., acetyl) to improve CNS bioavailability .
Advanced: How should contradictory cytotoxicity data between 2D and 3D cell models be interpreted?
- 3D spheroid penetration assays: Measure compound diffusion using fluorescent analogs and confocal microscopy .
- Hypoxia markers: Quantify HIF-1α levels in 3D models to assess microenvironment-driven resistance .
- ECM interactions: Test compound binding to collagen/fibronectin via surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
